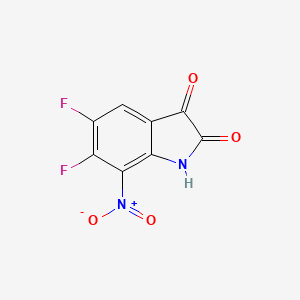![molecular formula C22H18N2O4S B2357269 3-(1,3-Benzodioxol-5-yl)-5-(5-{[(4-methylbenzyl)thio]methyl}-2-furyl)-1,2,4-oxadiazole CAS No. 1114944-23-8](/img/structure/B2357269.png)
3-(1,3-Benzodioxol-5-yl)-5-(5-{[(4-methylbenzyl)thio]methyl}-2-furyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzodioxol-5-yl)-5-(5-{[(4-methylbenzyl)thio]methyl}-2-furyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H18N2O4S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Gaseous Monoxide Generation
Research on derivatives of 1,2,4-oxadiazole has shown applications in stimulating the production of gaseous monoxides in vascular smooth muscle cells. For instance, a study on a benzylindazole derivative highlighted its ability to promote the expression of inducible isoforms of heme oxygenase and NO synthase, which are crucial for generating carbon monoxide and nitric oxide, respectively (Xiao-ming Liu et al., 2009). This demonstrates potential for cardiovascular therapeutic applications by enhancing vasodilation and blood flow.
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole have been evaluated for their effectiveness in corrosion inhibition, particularly for protecting metals like mild steel in acidic environments. A study conducted by P. Ammal et al. (2018) utilized electrochemical and gravimetric assessments to demonstrate that these compounds can form a protective layer on metal surfaces, indicating their potential use in industrial applications to extend the life of metal components and structures (P. Ammal et al., 2018).
Antimicrobial and Antioxidant Activities
Another area of application is in the antimicrobial and antioxidant activities of 1,3,4-oxadiazole derivatives. Research by E. Menteşe et al. (2015) showed that these compounds exhibit significant α-glucosidase inhibitory, antimicrobial, and antioxidant properties, suggesting their use in developing treatments for diabetes, infections, and oxidative stress-related diseases (E. Menteşe et al., 2015).
Anticancer Agents
The synthesis and biological evaluation of novel derivatives, including those containing 1,2,4-oxadiazole, have demonstrated anticancer activities. For instance, a study on β-carboline derivatives, related in structure to the compound of interest, showed potential as lead compounds for developing new antitumor agents, indicating the relevance of oxadiazole derivatives in oncology research (Yi-Fong Chen et al., 2015).
Antituberculosis Activity
Oxadiazole mannich bases have been synthesized and evaluated for their antituberculosis activity, showing promising results against Mycobacterium tuberculosis. This suggests the potential application of such compounds in developing new treatments for tuberculosis (M. A. Ali & M. Shaharyar, 2007).
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[5-[(4-methylphenyl)methylsulfanylmethyl]furan-2-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-14-2-4-15(5-3-14)11-29-12-17-7-9-19(27-17)22-23-21(24-28-22)16-6-8-18-20(10-16)26-13-25-18/h2-10H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTYGJTZAODSIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC2=CC=C(O2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2357188.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2357189.png)
![Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2357190.png)
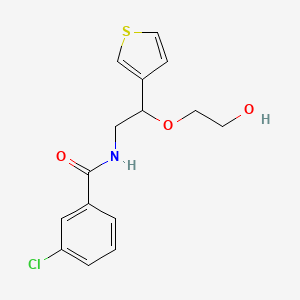
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2357192.png)
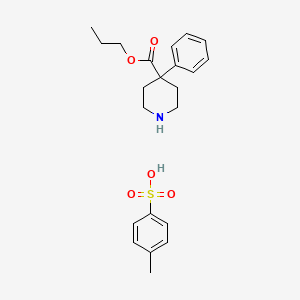

![2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid](/img/structure/B2357197.png)
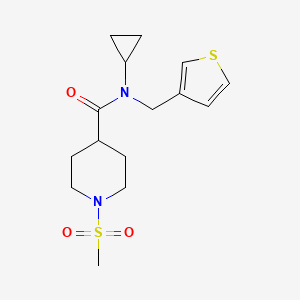
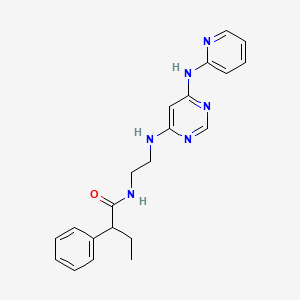
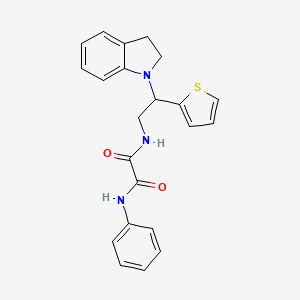
![tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate](/img/structure/B2357205.png)
![4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2357207.png)
